molecular formula C15H14O4 B12115932 3,4-Dimethoxy-5-phenoxybenzaldehyde CAS No. 4664-59-9

3,4-Dimethoxy-5-phenoxybenzaldehyde

Cat. No.: B12115932
CAS No.: 4664-59-9
M. Wt: 258.27 g/mol
InChI Key: AICDGSYRYLHFMH-UHFFFAOYSA-N
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Description

3,4-Dimethoxy-5-phenoxybenzaldehyde (CAS: Not explicitly provided; molecular formula: C₁₅H₁₄O₄) is a benzaldehyde derivative featuring methoxy groups at the 3- and 4-positions and a phenoxy substituent at the 5-position. This compound is primarily utilized in pharmaceutical and agrochemical research as a synthetic intermediate. Its substituents confer unique electronic and steric properties, influencing reactivity, solubility, and biological interactions.

Properties

CAS No.

4664-59-9

Molecular Formula

C15H14O4

Molecular Weight

258.27 g/mol

IUPAC Name

3,4-dimethoxy-5-phenoxybenzaldehyde

InChI

InChI=1S/C15H14O4/c1-17-13-8-11(10-16)9-14(15(13)18-2)19-12-6-4-3-5-7-12/h3-10H,1-2H3

InChI Key

AICDGSYRYLHFMH-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=CC(=C1)C=O)OC2=CC=CC=C2)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Benzaldehyde, 3,4-dimethoxy-5-phenoxy- can be synthesized through several methods. One common method involves the reaction of 3,4-dimethoxybenzaldehyde with phenol in the presence of an acid catalyst. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods: In industrial settings, the production of this compound may involve more efficient catalytic processes to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the scalability of the production process .

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Benzaldehyde, 3,4-dimethoxy-5-phenoxy- has several applications in scientific research:

Mechanism of Action

The mechanism of action of Benzaldehyde, 3,4-dimethoxy-5-phenoxy- involves its interaction with specific molecular targets. For instance, its antimicrobial activity may be attributed to its ability to disrupt microbial cell membranes. The compound’s antioxidant properties are likely due to its ability to scavenge free radicals and inhibit oxidative stress pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural and functional differences between 3,4-Dimethoxy-5-phenoxybenzaldehyde and related compounds:

Compound Name Molecular Formula Substituents Key Properties/Applications Reference
3,4-Dimethoxy-5-phenoxybenzaldehyde C₁₅H₁₄O₄ 3,4-dimethoxy; 5-phenoxy Intermediate in drug synthesis -
4-(Difluoromethoxy)-3-methoxybenzaldehyde C₈H₆F₂O₃ 3-methoxy; 4-difluoromethoxy Agrochemical synthesis; metabolic stability [6]
3,4-Dimethoxy-5-(methylthio)benzaldehyde C₁₀H₁₂O₂S 3,4-dimethoxy; 5-methylthio Organic synthesis; sulfur-based reactivity [7]
3,4-Dihydroxybenzaldehyde C₇H₆O₃ 3,4-dihydroxy Antioxidant; high water solubility [4]
2,3-Dihydroxybenzaldehyde C₇H₆O₃ 2,3-dihydroxy Chelating agent; metal ion binding [5]
Key Observations:

Substituent Effects on Solubility: Phenoxy vs. Hydroxy Groups: The phenoxy group in 3,4-Dimethoxy-5-phenoxybenzaldehyde reduces water solubility compared to dihydroxy analogs (e.g., 3,4-Dihydroxybenzaldehyde), which exhibit high solubility due to hydrogen bonding . Fluorinated Substituents: 4-(Difluoromethoxy)-3-methoxybenzaldehyde’s difluoromethoxy group enhances lipophilicity and metabolic stability, making it suitable for agrochemical applications .

Reactivity and Applications: Methylthio vs. Phenoxy: The methylthio group in 3,4-Dimethoxy-5-(methylthio)benzaldehyde introduces nucleophilic sulfur, enabling thioether formation, whereas the phenoxy group in the target compound favors electrophilic aromatic substitution . Dihydroxy Derivatives: 3,4-Dihydroxybenzaldehyde’s hydroxyl groups facilitate antioxidant activity and metal chelation, contrasting with the methoxy groups in the target compound, which are electron-donating but less reactive .

Physicochemical and Pharmacokinetic Properties

Property 3,4-Dimethoxy-5-phenoxybenzaldehyde 4-(Difluoromethoxy)-3-methoxybenzaldehyde 3,4-Dihydroxybenzaldehyde
Molecular Weight (g/mol) 258.27 188.13 138.12
LogP (Predicted) ~2.8 ~1.9 ~1.2
Water Solubility Low Moderate High
BBB Permeability Moderate Low Low
  • Lipophilicity: The phenoxy group in the target compound increases LogP compared to dihydroxy analogs, suggesting better membrane permeability .

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